(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GLPG0187 is a small molecule integrin antagonist with nanomolar affinity for the RGD-integrin receptors αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. It exhibits potent anti-angiogenic, anti-metastatic, anti-bone-resorption, and anti-tumor activity in both in vitro and in vivo studies . This compound offers a promising therapeutic approach for treating integrin receptor-expressing tumors and metastases .
Análisis De Reacciones Químicas
GLPG0187 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents and conditions used in these reactions include various solvents and catalysts to facilitate the substitution of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
GLPG0187 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study integrin receptor interactions and signaling pathways.
Biology: The compound is employed in research to understand cell adhesion, migration, and invasion processes.
Medicine: GLPG0187 shows potential as a therapeutic agent for treating various cancers, including prostate and breast cancer, by inhibiting tumor growth and metastasis
Mecanismo De Acción
GLPG0187 exerts its effects by antagonizing integrin receptors, specifically the RGD-integrin receptors αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. This antagonism inhibits integrin-mediated signaling pathways, leading to reduced angiogenesis, metastasis, and bone resorption . The compound’s molecular targets include the integrin receptors, which play a crucial role in cell adhesion and migration .
Comparación Con Compuestos Similares
GLPG0187 is compared with other integrin receptor antagonists, such as cilengitide. While cilengitide is also an integrin antagonist, GLPG0187 is considered more potent and has a broader spectrum of activity . Similar compounds include:
Cilengitide: Another integrin antagonist with anti-tumor properties.
Etaracizumab: An anti-αvβ3 integrin monoclonal antibody.
Volociximab: An anti-α5β1 integrin monoclonal antibody.
GLPG0187’s uniqueness lies in its broad spectrum of activity and higher potency compared to other integrin antagonists .
Propiedades
Fórmula molecular |
C29H37N7O5S |
---|---|
Peso molecular |
595.7 g/mol |
Nombre IUPAC |
(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20-21,25,35H,4-5,12-17H2,1-3H3,(H,37,38)(H,31,32,33)/t21?,25-/m0/s1 |
Clave InChI |
YYKDSTGBJCMFQE-QBGQUKIHSA-N |
SMILES isomérico |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=NCCCC4C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC |
SMILES canónico |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=NCCCC4C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.